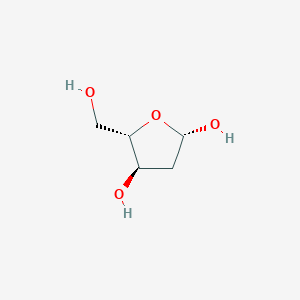
脱氧核糖
描述
Deoxyribose is a five-carbon sugar molecule that helps form the phosphate backbone of DNA molecules . DNA, or deoxyribonucleic acid, is a polymer formed of many nucleic acids. Each nucleic acid is composed of a deoxyribose molecule bound to both a phosphate group and either a purine or a pyrimidine .
Synthesis Analysis
Deoxyribose is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process . Ribose and deoxyribose synthesis share identical pentose synthesis pathways, and both oxidative and non-oxidative pathways are involved .Molecular Structure Analysis
Deoxyribose can exist as a linear molecule or as a five or six-membered ring . In DNA, deoxyribose exists as a five-membered ring . The only difference between RNA and DNA is the presence of deoxyribose instead of ribose .Chemical Reactions Analysis
Deoxyribose-5-phosphate aldolases (DERAs) are acetaldehyde-dependent, Class I aldolases catalyzing a reversible aldol reaction between an acetaldehyde donor (C2 compound) and glyceraldehyde-3-phosphate acceptor (C3 compound, C3P) to generate deoxyribose-5-phosphate (C5 compound, DR5P) .Physical And Chemical Properties Analysis
DNA is a double-stranded molecule with a unique twisted helical structure . DNA is made up of nucleotides, each nucleotide has three components: a backbone made up of a sugar (Deoxyribose) and phosphate group and a nitrogen-containing base attached to the sugar .科学研究应用
细菌代谢和遗传
脱氧核糖,DNA的关键组成部分,已被证明可以被某些细菌代谢。Price等人(2018年)的研究发现了一种能够利用脱氧核糖作为唯一碳源生长的细菌,尽管缺乏已知的脱氧核糖降解基因。这导致了发现涉及脱氧核糖氧化和裂解的新代谢途径,突显了大规模细菌遗传学在揭示新代谢过程中的作用 (Price et al., 2018)。
电子相互作用研究
Ptasińska等人(2004年)研究了脱氧核糖与电子的相互作用,揭示了电离辐射对活体组织的影响。这项研究发现,电子与脱氧核糖的相互作用导致分子破坏,与其他生物分子如核碱基不同。这些结果对于理解暴露于电离辐射的细胞中的DNA损伤至关重要 (Ptasińska等人,2004年)。
生物合成研究
对脱氧核糖的生物合成研究在理解核酸生物化学方面具有重要意义。Cohen等人(1961年)在体外探讨了核糖核酸转化为脱氧核苷酸的过程,阐明了核糖衍生物转化为脱氧核糖的分子过程,这是DNA合成的基本方面 (Cohen et al., 1961)。
脱氧糖生物合成
对脱氧糖的研究,包括脱氧核糖,在微生物学中备受关注,因为它们具有多种生物活性。Liu和Thorson(1994年)回顾了各种脱氧、二脱氧和三脱氧糖的遗传学和分子生物合成,突出了它们在天然糖类中的重要性和未来潜在应用 (Liu & Thorson, 1994)。
作用机制
Target of Action
2-Deoxy-D-ribose, also known as Deoxyribose, is a key component of DNA and plays a crucial role in the structure and function of DNA . It interacts with enzymes such as Glutamate Cysteine Ligase (GCL) and Deoxyribose-5-phosphate aldolases (DERAs) .
Mode of Action
Deoxyribose is involved in the formation of DNA by providing the sugar backbone of the DNA structure . It can undergo glycation, a process where it reacts with primary amino groups of proteins, forming Schiff bases, Amadori products, and ultimately resulting in the irreversible formation of advanced glycation end products . This post-translational modification can alter protein structure and function, enhancing proliferative pathways .
Biochemical Pathways
Deoxyribose is involved in several biochemical pathways. It is oxidized to deoxyribonate, then further oxidized to ketodeoxyribonate, and finally cleaved to acetyl coenzyme A (acetyl-CoA) and glyceryl-CoA . This pathway is used by diverse bacteria for the catabolism of 2-deoxy-D-ribose and 2-deoxy-D-ribonate .
Pharmacokinetics
It is known that cellular uptake of molecules similar to 2-deoxy-d-ribose is a key determinant of in vivo activity and potency .
Result of Action
The action of 2-Deoxy-D-ribose results in several molecular and cellular effects. It is known to induce apoptosis by inhibiting the synthesis and increasing the efflux of glutathione . It also has the potential to inhibit cell growth, as seen in tumor cells . Furthermore, it can stimulate a range of pro-angiogenic activities in vitro and in a chick pro-angiogenic bioassay, and stimulate new blood vessel formation and wound healing in normal and diabetic rat models .
Action Environment
The action of 2-Deoxy-D-ribose can be influenced by the environment. For instance, the fragmentation dynamics following the double ionization of 2-Deoxy-D-ribose can be affected by the presence of liquid water . Moreover, the presence of other molecules, such as those directly linked to the sugar through hydrogen bonds, can also influence its action .
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
The use of DNA as a nanoscale construction material has come to be known as structural DNA nanotechnology . The primary goal of structural DNA nanotechnology is to exploit complementary base pairing in order to program the self-assembly of molecules into supramolecular complexes with desired properties .
生化分析
Biochemical Properties
2-Deoxy-D-ribose plays a significant role in biochemical reactions, particularly in the formation and function of DNA. It interacts with various enzymes, proteins, and other biomolecules. For instance, 2-Deoxy-D-ribose is a substrate for the enzyme 2-Deoxy-D-ribose-5-phosphate aldolase (DERA), which catalyzes the stereoselective C–C bond formation between acetaldehyde and numerous other aldehydes . This interaction is crucial for the synthesis of several organic compounds .
Cellular Effects
2-Deoxy-D-ribose influences various cellular processes. It has been found to induce apoptosis by inhibiting the synthesis and increasing the efflux of glutathione, a critical antioxidant in cells . Additionally, it has been reported to stimulate angiogenesis, the formation of new blood vessels, by increasing the production of vascular endothelial growth factor (VEGF) .
Molecular Mechanism
The molecular mechanism of 2-Deoxy-D-ribose involves its oxidation to deoxyribonate, further oxidation to ketodeoxyribonate, and subsequent cleavage to acetyl coenzyme A (acetyl-CoA) and glyceryl-CoA . This process is facilitated by various enzymes and results in the formation of key metabolic intermediates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Deoxy-D-ribose can change over time. For instance, it has been observed that the fragmentation dynamics following the double ionization of 2-Deoxy-D-ribose vary depending on the ionization scenario and the environment .
Dosage Effects in Animal Models
In animal models, the effects of 2-Deoxy-D-ribose can vary with different dosages. For example, a study on hair regrowth in an animal model of androgenic alopecia found that both groups treated with 2-Deoxy-D-ribose gel and minoxidil stimulated the morphogenesis of hair follicles .
Metabolic Pathways
2-Deoxy-D-ribose is involved in several metabolic pathways. It is a substrate in the oxidative pathway for the catabolism of 2-Deoxy-D-ribose and 2-Deoxy-D-ribonate . This pathway involves various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
As a component of DNA, it is likely to be distributed wherever DNA is located within the cell .
Subcellular Localization
The subcellular localization of 2-Deoxy-D-ribose is primarily within the nucleus of the cell, as it is a key component of DNA . Its activity and function are therefore closely tied to the processes of DNA replication, transcription, and repair .
属性
IUPAC Name |
3,4,5-trihydroxypentanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSAQIRZKANQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862138 | |
| Record name | 2-Deoxypentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | D-2-Deoxyribose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13635 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
408526-38-5, 533-67-5 | |
| Record name | 2-Deoxypentose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=408526-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-erythro-Pentose, 2-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






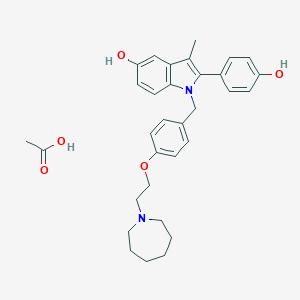
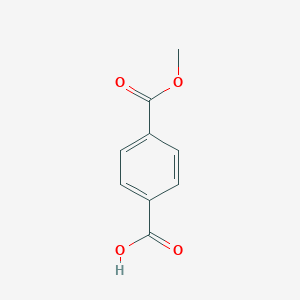

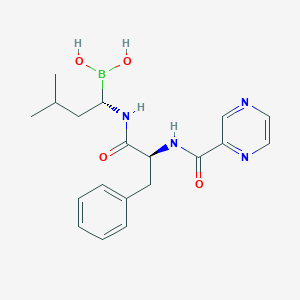
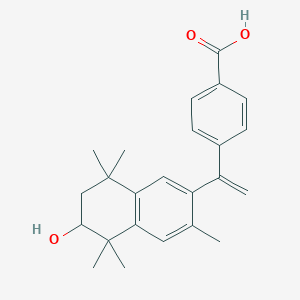
![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)
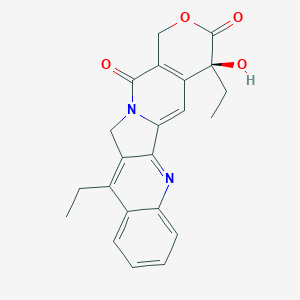
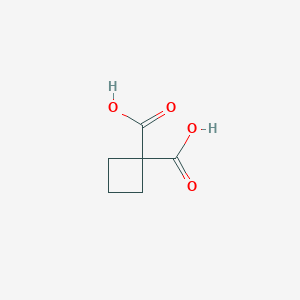
![4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B193285.png)
![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)
